
Chlorhydrate de netarsudil
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Mechanism
Netarsudil functions by inhibiting rho-associated protein kinases (ROCK1 and ROCK2), which play a crucial role in regulating the cytoskeletal dynamics of trabecular meshwork cells. By inhibiting these kinases, netarsudil promotes increased aqueous humor outflow through the conventional trabecular pathway, thereby reducing intraocular pressure (IOP) effectively. The compound also exhibits norepinephrine transport inhibition, enhancing its therapeutic profile compared to traditional glaucoma medications that primarily target the uveoscleral pathway .
Reduction of Intraocular Pressure
The primary application of netarsudil dihydrochloride is in the reduction of elevated IOP in patients with open-angle glaucoma and ocular hypertension. Clinical trials have demonstrated that once-daily administration of netarsudil ophthalmic solution (0.02%) significantly lowers IOP compared to placebo and other treatments such as ripasudil .
Table 1: Summary of Clinical Trials on Netarsudil
Study Type | Dosage | Duration | IOP Reduction | Population Characteristics |
---|---|---|---|---|
Phase 2 | 0.02% | 4 weeks | 3.9 - 4.1 mmHg | Patients with POAG or OHT |
Phase 3 | 0.02% | 4 weeks | Superior to ripasudil | Diverse demographic |
Real-world | Varies | Retrospective | Variable; dependent on concurrent therapies | Patients on multiple medications |
Safety and Tolerability
Netarsudil has shown a favorable safety profile in multiple studies, with mild side effects such as transient hyperemia being the most common . The compound's tolerability makes it suitable for long-term use, which is essential for chronic conditions like glaucoma.
Case Study 1: Boston Medical Center Analysis
A retrospective analysis conducted at Boston Medical Center evaluated the efficacy of netarsudil in patients already on multiple glaucoma medications. The study found that while the IOP reduction was less robust than in clinical trials (due to concurrent therapies), netarsudil still provided meaningful reductions in IOP, averaging around 3 mmHg over four weeks . This highlights its effectiveness even in complex treatment regimens.
Case Study 2: Multicenter Open-label Study
Another multicenter study assessed netarsudil's effectiveness as both monotherapy and adjunctive therapy. Results indicated significant reductions in IOP across various patient demographics, reinforcing its utility in diverse clinical settings .
Mécanisme D'action
Mode of Action
Netarsudil acts as both a Rho kinase inhibitor and a norepinephrine transport inhibitor . It specifically targets the conventional trabecular pathway of aqueous humour outflow, where it inhibits the Rho kinase and norepinephrine transporters . This is in contrast to many other glaucoma medications, which affect mechanisms in the unconventional uveoscleral pathway .
Pharmacokinetics
After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . The clearance of Netarsudil is strongly influenced by its low plasma concentrations following topical administration and absorption, and high protein binding in human plasma .
Result of Action
The primary result of Netarsudil’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor through the trabecular meshwork and reducing pressure in the veins of the episcleral layer .
Action Environment
The action of Netarsudil is influenced by the environment within the eye. The drug is administered topically, and its action is localized to the eye, specifically the cornea and the trabecular meshwork . The efficacy and stability of Netarsudil are influenced by factors such as the pH of the eye, the presence of esterases in the cornea, and the intraocular pressure .
Analyse Biochimique
Biochemical Properties
Netarsudil Dihydrochloride acts as an inhibitor to the rho kinase and norepinephrine transporters found in the conventional trabecular pathway . This unique mechanism of action sets it apart from many other glaucoma medications that affect protaglandin F2-alpha analog-like mechanisms in the unconventional uveoscleral pathway .
Cellular Effects
In normal and glaucomatous trabecular meshwork ™ cells, Netarsudil Dihydrochloride has been shown to influence actin dynamics during actin-driven biological processes . It induces disassembly of actin stress fibers and potently stimulates phagocytic uptake of extracellular vesicles . It also induces lateral fusion of tunneling nanotubes (TNTs) that connect adjacent TM cells .
Molecular Mechanism
The molecular mechanism of Netarsudil Dihydrochloride is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .
Temporal Effects in Laboratory Settings
In a study, Netarsudil Dihydrochloride showed a significant reduction in intraocular pressure (IOP) in eyes with and without circumferential ab interno trabeculectomy (AIT) that removes the TM . The IOP changes caused by Netarsudil Dihydrochloride matched the diameter changes of distal outflow tract vessels .
Dosage Effects in Animal Models
In animal models, Netarsudil Dihydrochloride has shown to produce large and durable IOP reductions . It has been observed that the drug causes a significant decrease in IOP in rabbits and monkeys, with the effect lasting for at least 24 hours after a single daily dose .
Metabolic Pathways
After instillation into the eye, Netarsudil Dihydrochloride is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .
Transport and Distribution
Netarsudil Dihydrochloride specifically targets the conventional trabecular pathway of aqueous humor outflow . This suggests that the drug is transported and distributed within cells and tissues to this specific location.
Subcellular Localization
Given its mechanism of action, it can be inferred that it localizes to the site of the rho kinase and norepinephrine transporters in the conventional trabecular pathway of aqueous humor outflow .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate d'AR-13324 implique l'utilisation de ligands chiraux pour l'induction chirale. Le processus commence par la protection des groupes hydroxyle dans l'acide 4-(hydroxyméthyl)phénylacétique à l'aide de chlorure de tert-butyldiméthylsilyle (TBSCl) ou de chlorure de triisopropylsilyle (TIPSCl) pour obtenir le composé brut . La méthode d'induction chirale par ligand chiral est préférée en raison de sa simplicité, de son faible coût et de son rendement élevé par rapport aux méthodes traditionnelles de chromatographie liquide haute performance (HPLC) ou de chromatographie en phase supercritique (SFC) chirales .
Méthodes de production industrielle
La production industrielle du chlorhydrate d'AR-13324 suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de ligands chiraux et l'induction chirale assurent une pureté et un rendement élevés, rendant le processus rentable et efficace .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'AR-13324 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Le chlorhydrate d'AR-13324 a plusieurs applications de recherche scientifique :
Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies ROCK et NET.
Mécanisme d'action
Le chlorhydrate d'AR-13324 exerce ses effets par un double mécanisme d'action :
Inhibition de ROCK : En inhibant la protéine kinase associée à Rho, le composé augmente le flux trabéculaire et diminue la production d'humeur aqueuse, ce qui entraîne une réduction de la pression intraoculaire.
Inhibition de NET : Le composé inhibe également le transporteur de la noradrénaline, contribuant ainsi à la réduction de la pression intraoculaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de ripasudil : Un autre inhibiteur de ROCK utilisé dans le traitement du glaucome.
Chlorhydrate de fasudil : Un inhibiteur de ROCK ayant des applications similaires dans la réduction de la pression intraoculaire.
Unicité
Le chlorhydrate d'AR-13324 est unique en raison de son double mécanisme d'action, ciblant à la fois les voies ROCK et NET. Cette double inhibition offre une approche plus globale de la réduction de la pression intraoculaire par rapport aux autres composés qui ne ciblent qu'une seule voie .
Activité Biologique
Netarsudil dihydrochloride is a novel pharmacological agent primarily used in the treatment of open-angle glaucoma and ocular hypertension. As a rho kinase (ROCK) inhibitor and norepinephrine transporter (NET) inhibitor, netarsudil has demonstrated significant biological activity, particularly in lowering intraocular pressure (IOP) through various mechanisms. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Netarsudil's primary mechanism involves the inhibition of rho-associated protein kinases (ROCK1 and ROCK2), which play critical roles in regulating the actin cytoskeleton and extracellular matrix (ECM) dynamics in trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil reduces TM cell contraction and fibrosis, thereby enhancing aqueous humor outflow through the conventional pathway. Additionally, netarsudil's inhibition of the norepinephrine transporter leads to increased norepinephrine signaling, which may further contribute to its IOP-lowering effects by modulating aqueous humor production.
Key Actions of Netarsudil
- ROCK Inhibition : Reduces cell contraction and ECM production.
- NET Inhibition : Enhances norepinephrine signaling, potentially reducing aqueous humor formation.
Pharmacokinetics
Netarsudil is administered topically as an ophthalmic solution. Following administration, studies have shown that systemic absorption is minimal, with plasma concentrations often below quantifiable limits. The active metabolite AR-13503 exhibits high protein binding (~60%) and is primarily metabolized by esterases in the eye.
Pharmacokinetic Parameter | Value |
---|---|
Half-life | 175 minutes |
Volume of Distribution | Low |
Protein Binding | ~60% |
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of netarsudil in lowering IOP compared to other treatments. A Phase 3 trial demonstrated that netarsudil 0.02% was superior to ripasudil 0.4% in reducing mean diurnal IOP at week four.
Clinical Trial Findings
- Study Design : Randomized, controlled trials comparing netarsudil with placebo or other treatments.
- Results :
Safety Profile
Netarsudil is generally well-tolerated, with conjunctival hyperemia being the most common adverse effect reported in clinical trials. The incidence of ocular adverse events was lower for netarsudil compared to ripasudil in comparative studies.
Adverse Event | Netarsudil (%) | Ripasudil (%) |
---|---|---|
Conjunctival Hyperemia | 54.9 | 62.6 |
Overall Ocular AEs | 59.8 | 66.7 |
Case Studies and Research Findings
- Phase 2 Study : Evaluated netarsudil's efficacy as monotherapy for primary open-angle glaucoma (POAG). Results indicated significant improvements in trabecular outflow facility and reductions in IOP .
- In Vitro Studies : Demonstrated that netarsudil effectively blocked TGF-β2-induced fibrotic responses in human TM cells, suggesting potential antifibrotic properties .
- Comparative Effectiveness : In head-to-head trials against existing therapies, netarsudil consistently showed superior IOP-lowering effects, reinforcing its role as a preferred treatment option for glaucoma management.
Propriétés
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKTYVXXYUJVJM-FBHGDYMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253952-02-1 | |
Record name | Netarsudil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NETARSUDIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.